(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride
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Description
(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis process for similar compounds involves multiple steps and can lead to various intermediates and derivatives. For example, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, a related compound, is achieved in multiple steps including ozonolysis, resulting in various stable cyclic forms (Cheung & Shoolingin‐Jordan, 1997). Similarly, the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, which are intermediates in the synthesis of cis-4-Aminochroman-3-ols, indicates the complexity and versatility of these processes (Bredikhina, Pashagin, Kurenkov & Bredikhin, 2014).
Application in Pharmacology
- While details on the specific compound are limited, similar compounds have been studied for their pharmacological properties. For instance, compounds like 4-amino-3-phenylbutanoic acid hydrochloride, a close relative, have been examined for their pharmacological activity, demonstrating the potential medical relevance of these substances (Witczuk, Khaunina & Kupryszewski, 1980).
Enantioselective Synthesis
- The enantioselective synthesis of derivatives of such compounds is a significant area of research, highlighting the importance of chirality in chemical synthesis and potential applications. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, showcases the intricate procedures involved in achieving specific enantiomers of compounds (Arvanitis, Ernst, LudwigéD’Souza, Robinson & Wyatt, 1998).
Molecular Docking and Anti-inflammatory Activity
- Research on β-hydroxy-β-arylpropanoic acids, which are structurally similar to the compound , includes molecular docking studies to identify potential COX-2 inhibitors. These studies are crucial for understanding the molecular interactions and potential therapeutic uses of these compounds (Dilber, Dobrić, Juranić, Marković, Vladimirov & Juranić, 2008).
Novel Fluorescence Probes
- The development of novel fluorescence probes using related compounds demonstrates the potential application of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride in biochemical and chemical research. For instance, derivatives like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid are used to detect reactive oxygen species, indicating the versatility of such compounds in scientific research (Setsukinai, Urano, Kakinuma, Majima & Nagano, 2003).
Properties
IUPAC Name |
(2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c1-11(19)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)17(20)21;/h2-8,10,16H,9,18H2,1H3,(H,20,21);1H/t16-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRQTIFZXPXAAO-PKLMIRHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.